
ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group. The stereochemistry of the compound is defined by the (2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural rigidity and specificity. The (2S) configuration ensures the correct spatial orientation for optimal binding and activity.
Comparaison Avec Des Composés Similaires
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate: The (2R) enantiomer has a different spatial arrangement, leading to different biological activities and properties.
Mthis compound: The methyl ester variant has different solubility and reactivity compared to the ethyl ester.
Ethyl (2S)-1-(tosyl)pyrrolidine-2-carboxylate: The tosyl group is a different sulfonyl group that can affect the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 |
Clé InChI |
GYFAOBVTZVAIFI-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




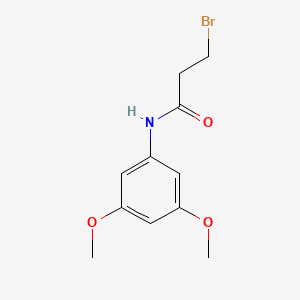


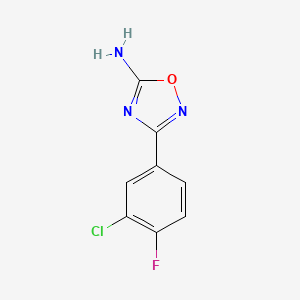
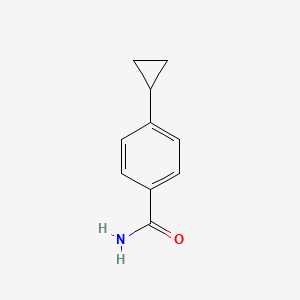
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
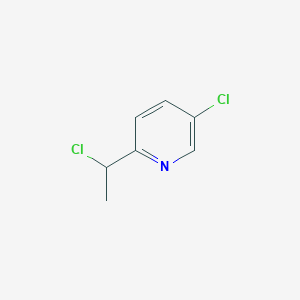
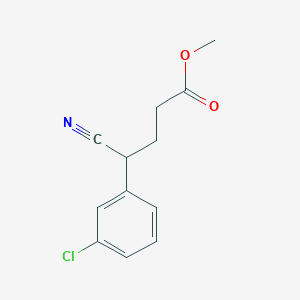
![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)

![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)
